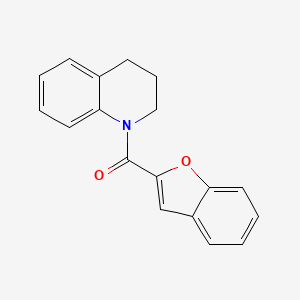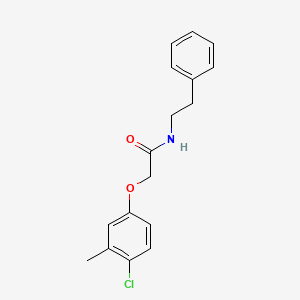![molecular formula C20H22N4 B5579091 isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)
isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isonicotinaldehyde spiro compounds involves complex organic reactions. For example, Yashiro et al. (1975) describe the synthesis of a related compound, spiro-[4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline], through cyclization reactions under specific conditions (Yashiro, Yamada, & Shirai, 1975). Similarly, Reddy et al. (2015) developed a novel synthesis approach for hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives, demonstrating the complexity and innovation in synthesizing spiro compounds (Reddy, Medaboina, & Sridhar, 2015).
Molecular Structure Analysis
The molecular structure of spiro compounds like isonicotinaldehyde spiro compounds is intricate. Alizadeh et al. (2014) present an efficient approach for synthesizing spiro-tetrahydroisoquinoline derivatives, which involves spectroscopic methods for structure confirmation (Alizadeh, Sadeghi, Bayat, & Zhu, 2014). These methods are crucial for understanding the detailed molecular structure of such compounds.
Chemical Reactions and Properties
Spiro compounds participate in various chemical reactions due to their unique structures. The study by Shit et al. (2022) on the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones demonstrates the intricate chemical reactions these compounds can undergo (Shit, Bora, Sahu, & Saikia, 2022).
Physical Properties Analysis
The physical properties of spiro compounds like isonicotinaldehyde spiro compounds can be quite diverse. Studies like those conducted by Soriano-garcia et al. (2000) often involve the analysis of crystal structures, which provides insights into the physical properties of these compounds (Soriano-garcia, Henao-Martínez, Palma, & Kpuznetsov, 2000).
Chemical Properties Analysis
The chemical properties of isonicotinaldehyde spiro compounds are influenced by their molecular structure. The research by Wang and Yan (2014) on the synthesis of spiro[indane-2,1'-pyrrolo[2,1-a]isoquinoline]-1,3-diones shows the potential chemical behavior and properties of similar spiro compounds (Wang & Yan, 2014).
Scientific Research Applications
Synthesis and Biological Activity
Spirocyclic Compound Synthesis : Various methods for synthesizing spirocyclic compounds have been developed, showcasing the diversity in chemical strategies to obtain these complex structures. For example, a novel tandem cyclization strategy for synthesizing hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives has been reported, highlighting a simple and efficient alternative for the synthesis of pharmacologically important spiroisoquinoline scaffolds (Reddy et al., 2015).
Biological Activities : Research on spirocyclic compounds extends into their biological activities, with studies often focused on their potential as therapeutic agents. Although the search did not return specific studies on "isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone," the synthesis of related compounds suggests interest in their biological evaluation, such as anti-cholinesterase activity and potential for creating pharmacologically active molecules (Shirai et al., 1969).
Potential Applications
Medicinal Chemistry : The structural complexity and diversity of spirocyclic compounds make them attractive targets for the development of new drugs. The ability to construct spirooxindole skeletons with high stereo- and regioselectivity suggests new avenues to medicinal chemistry and diversity-oriented synthesis, as demonstrated by research into organocatalytic synthesis methods (Chen et al., 2009).
Chemical Synthesis Innovation : The development of novel synthetic methodologies for spirocyclic compounds indicates their significance in advancing chemical synthesis. Techniques such as multicomponent reactions, organocatalysis, and cycloaddition reactions are pivotal in constructing these complex molecules, offering potential for innovation in synthetic strategies and the exploration of new biological activities (Boudriga et al., 2019).
properties
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]spiro[4H-isoquinoline-3,1'-cyclohexane]-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-4-10-20(11-5-1)14-17-6-2-3-7-18(17)19(23-20)24-22-15-16-8-12-21-13-9-16/h2-3,6-9,12-13,15H,1,4-5,10-11,14H2,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIUXCJASAWIR-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)N/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'E)-1'-[(2E)-(pyridin-4-ylmethylidene)hydrazinylidene]-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)



![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)


![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)
![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)